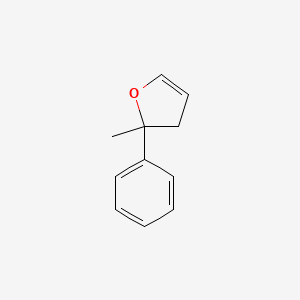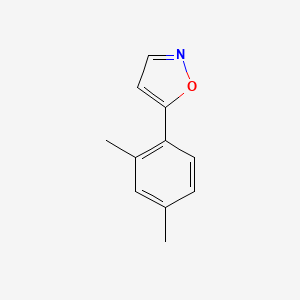
5-(2,4-Dimethylphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2,4-dimethylphenyl group. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 2,4-dimethylphenylacetylene with nitrile oxide can yield the desired isoxazole .
Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction can be carried out under mild conditions and offers high regioselectivity .
Industrial Production Methods
Industrial production of 5-(2,4-Dimethylphenyl)isoxazole may involve scalable synthetic routes such as the cycloaddition of nitrile oxides with alkynes. The use of metal-free catalysts and eco-friendly solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while reduction can produce amines .
Scientific Research Applications
5-(2,4-Dimethylphenyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dimethylphenyl)isoxazole
- 5-(2,4-Difluorophenyl)isoxazole
- 3-(3-Chlorophenyl)isoxazole
Uniqueness
5-(2,4-Dimethylphenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
918884-79-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3 |
InChI Key |
GYARRIVVBRYPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


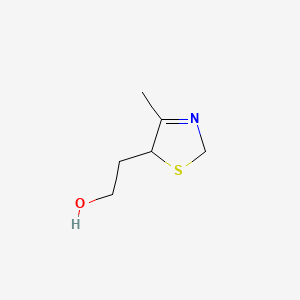
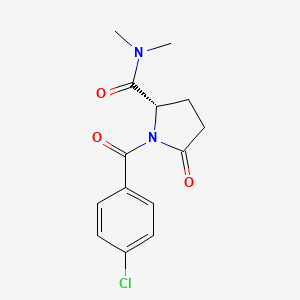
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)
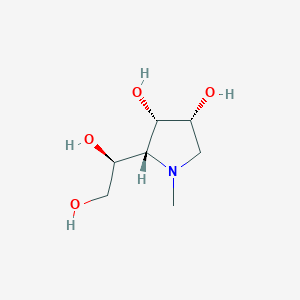
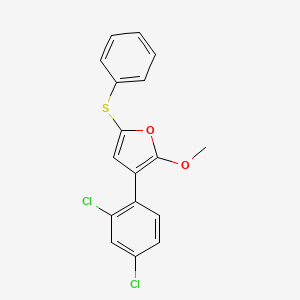
![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
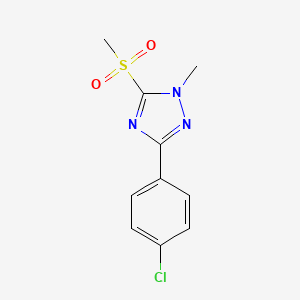

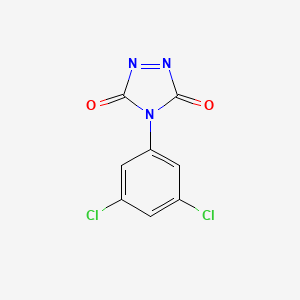
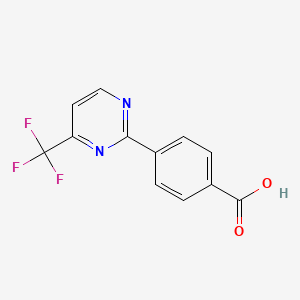
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)
